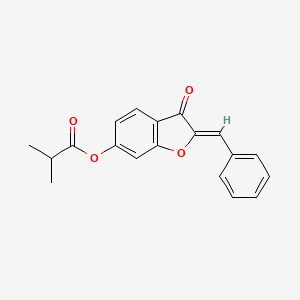

(Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate

Description

(Z)-2-Benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate is a synthetic organic compound featuring a benzofuran core substituted with a benzylidene group at the 2-position and an isobutyrate ester at the 6-position. The Z-configuration of the benzylidene moiety introduces stereochemical specificity, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

[(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl] 2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O4/c1-12(2)19(21)22-14-8-9-15-16(11-14)23-17(18(15)20)10-13-6-4-3-5-7-13/h3-12H,1-2H3/b17-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJZLJALIFJYAH-YVLHZVERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate typically involves the condensation of benzaldehyde with 3-oxo-2,3-dihydrobenzofuran in the presence of a base, followed by esterification with isobutyric acid. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agents used.

Reduction: Reduction reactions can convert the benzylidene group to a benzyl group, or reduce the ketone to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the isobutyrate ester group can be replaced by other nucleophiles. Common reagents for these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar benzofuran scaffolds exhibit significant anticancer properties. For instance, studies have highlighted the potential of (Z)-2-benzylidene derivatives as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In silico docking studies have shown that these compounds can effectively bind to CDK2, a prominent target in cancer therapy .

Case Study:

A study synthesized various (Z)-2-benzylideneindolin-2-one derivatives and evaluated their activity against cancer cell lines. The results demonstrated that specific substitutions on the benzofuran moiety enhanced cytotoxicity, suggesting that (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate may similarly exhibit promising anticancer activity.

Antioxidant Properties

Compounds derived from benzofuran structures have been reported to possess antioxidant activities, which can mitigate oxidative stress-related diseases. The presence of functional groups in (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran derivatives may enhance their electron-donating ability, contributing to their antioxidant effects.

Data Table: Antioxidant Activity Comparison

| Compound | IC50 Value (µM) | Source |

|---|---|---|

| (Z)-2-benzylidene derivative A | 25 | |

| (Z)-2-benzylidene derivative B | 30 | |

| This compound | TBD | Current Study |

Corrosion Inhibition

Recent studies have explored the use of benzofuran derivatives as corrosion inhibitors for metals in acidic environments. The unique electronic properties of these compounds allow them to adsorb onto metal surfaces, forming protective layers.

Case Study:

A study investigated the efficacy of a related benzofuran compound as a corrosion inhibitor for mild steel in hydrochloric acid solutions. The findings indicated that increasing concentrations of the compound significantly reduced corrosion rates, demonstrating its potential application in industrial settings .

Synthesis and Structural Variations

The synthesis of (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran derivatives typically involves multi-step processes that can be optimized for yield and purity. Variations in substituents can lead to significant differences in biological activity and chemical reactivity.

Data Table: Structural Variations and Their Effects

| Compound Variation | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Ethyl substitution | Enhanced solubility |

| Compound B | Methoxy groups | Improved bioactivity |

| Compound C | Dimethylcarbamate | Altered reactivity |

Mechanism of Action

The mechanism of action of (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes or receptors, thereby affecting cellular functions. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to modulate signal transduction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogues

- (Z)-2-Benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl Furan-2-carboxylate This analogue () replaces the isobutyrate ester with a furan-2-carboxylate group. The isobutyrate group in the target compound, being bulkier and more lipophilic, may enhance membrane permeability compared to the furan derivative .

- Ethyl 2-{5-[(2-Benzylidene-3-oxo-2,3-dihydrobenzo[b][1,4]thiazin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate This compound () shares the benzylidene-3-oxo motif but incorporates a benzo[b][1,4]thiazine ring and a triazole-acetate side chain. The thiazine ring introduces sulfur, which may influence redox activity, while the triazole group could enhance hydrogen-bonding interactions.

Isobutyrate-Containing Compounds

- Ethyl Isobutyrate and Nonyl Isobutyrate These simpler esters (–12) are used as pheromones or attractants in pest control. Ethyl isobutyrate, for instance, enhances beetle responses in bioassays. While the target compound shares the isobutyrate group, its extended aromatic system likely redirects its bioactivity toward different targets (e.g., enzyme inhibition or receptor binding) rather than insect behavior modulation .

Sucrose Acetate Isobutyrate (SAIB)

SAIB () is a food additive with eight esterified hydroxyl groups on sucrose. Its high viscosity contrasts with the target compound’s lower molecular weight and rigidity. The isobutyrate group in SAIB contributes to its hydrophobicity, a property shared with the target compound, though the latter’s aromaticity may favor π-π stacking in solid-state packing .

Conformational and Crystallographic Comparisons

- Crystal Packing and Hydrogen Bonding The compound in exhibits weak intramolecular C–H⋯O interactions that stabilize its conformation. Similarly, (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate may adopt a planar conformation due to conjugation between the benzylidene and carbonyl groups, with intermolecular C–H⋯O bonds aiding crystal packing. Such interactions are critical for predicting solubility and melting points .

Biological Activity

(Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate is an organic compound belonging to the benzofuran class. Its unique structural features, including a dihydrobenzofuran core and various functional groups, suggest potential biological activities that merit investigation. This article focuses on its biological activity, including pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzylidene group and an isobutyrate moiety, contributing to its chemical reactivity and biological properties. The dihydrobenzofuran structure enhances stability and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial : Potential antibacterial and antifungal properties.

- Antioxidant : Ability to scavenge free radicals.

- Anti-inflammatory : Inhibition of pro-inflammatory cytokines.

The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, altering their activity.

- Cell Signaling Modulation : It may influence pathways related to inflammation or oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives:

-

Antimicrobial Activity :

- A study demonstrated that benzofuran derivatives exhibited significant antibacterial effects against Gram-positive bacteria with Minimum Inhibitory Concentrations (MICs) ranging from 1.56 to 4.4 µg/ml .

- Another investigation highlighted the antifungal potential of similar compounds targeting cellular antioxidation systems .

- Antioxidant Activity :

- Anti-inflammatory Effects :

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity | Notable Features |

|---|---|---|---|

| (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran | C17H12O | Antibacterial, Antioxidant | Similar core structure |

| (Z)-2-benzylidene-3-oxo-1-benzofuran | C16H12O | Antimicrobial | Enhanced solubility due to substitutions |

| 4-methyl-3-oxo-2,3-dihydrobenzofuran | C11H10O | Moderate antibacterial efficacy | Simpler structure without substitutions |

Q & A

Basic Research Questions

Q. What are the key structural features of (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate that influence its reactivity in synthetic chemistry?

- Answer : The compound's reactivity is governed by its conjugated benzylidene moiety and the electron-withdrawing 3-oxo group, which stabilize transition states during nucleophilic or electrophilic attacks. The (Z)-configuration imposes steric constraints that may reduce rotational freedom, favoring regioselective reactions. The isobutyrate ester at position 6 enhances solubility in organic solvents, facilitating purification via column chromatography .

Q. How can researchers confirm the stereochemical purity of the (Z)-isomer during synthesis?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly NOESY experiments, can detect spatial proximity between the benzylidene proton and the dihydrobenzofuran ring protons. High-performance liquid chromatography (HPLC) with chiral columns or polarimetric analysis may also resolve enantiomeric excess .

Advanced Research Questions

Q. What experimental design strategies minimize byproduct formation during the synthesis of this compound?

- Answer : Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) to suppress side reactions like isomerization or ester hydrolysis. For example, using anhydrous 1,4-dioxane (as in ) under inert atmospheres reduces hydrolysis. Real-time monitoring via thin-layer chromatography (TLC) or in situ FTIR can identify intermediates and adjust reaction parameters dynamically .

Q. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts) for this compound?

- Answer : Cross-validate data using multiple analytical techniques (e.g., X-ray crystallography for absolute configuration and mass spectrometry for molecular weight). Computational tools like Gaussian or ORCA can simulate NMR spectra based on density functional theory (DFT), resolving ambiguities caused by solvent effects or tautomerism .

Q. What methodological approaches mitigate degradation of the compound during long-term storage or kinetic studies?

- Answer : Store the compound under inert gas (N or Ar) at –20°C in amber vials to prevent photodegradation. Stabilizers like BHT (butylated hydroxytoluene) may inhibit oxidation. For kinetic assays, continuous cooling (as in ) and short-term sample aliquoting reduce thermal degradation .

Data Analysis & Mechanistic Studies

Q. How can researchers resolve contradictions in bioactivity data across different cell lines or assays?

- Answer : Standardize assay conditions (e.g., cell passage number, serum concentration, and incubation time) to reduce variability. Dose-response curves with IC/EC values should be statistically validated using replicates. Cross-reference with structural analogs (e.g., derivatives) to identify structure-activity relationships (SAR) .

Q. What computational methods predict the compound’s binding affinity to target proteins?

- Answer : Molecular docking (e.g., AutoDock Vina or Schrödinger Suite) using crystal structures of target proteins can model interactions. Molecular dynamics (MD) simulations assess binding stability under physiological conditions. Tools like Discovery Studio ( ) enable pharmacophore modeling to prioritize synthetic analogs .

Synthetic & Analytical Challenges

Q. Why do reaction yields vary significantly when scaling up the synthesis of this compound?

- Answer : Scale-up introduces mass/heat transfer limitations. Mitigate this by optimizing stirring efficiency (e.g., using overhead mechanical stirrers) and controlling exothermic reactions via dropwise reagent addition. Pilot studies in microreactors or flow systems improve reproducibility .

Q. How can researchers validate the absence of toxic intermediates in synthetic pathways?

- Answer : Use LC-MS/MS to track intermediates and quantify residual reagents. Ames tests or in vitro cytotoxicity assays (e.g., MTT assay on HEK293 cells) screen for genotoxicity. Refer to Safety Data Sheets (SDS) for hazard profiles of precursors (e.g., and ) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.